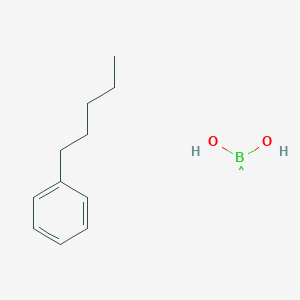

4-Pentylbenzene boronic acid

Description

4-Pentylbenzene boronic acid (CAS: 121219-12-3) is an aryl boronic acid derivative with the molecular formula C₁₁H₁₇BO₂ and a molecular weight of 192.07 g/mol . Its structure features a phenyl ring substituted with a pentyl chain at the para position and a boronic acid (-B(OH)₂) group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing bioactive molecules and materials .

Properties

Molecular Formula |

C11H18BO2 |

|---|---|

Molecular Weight |

193.07 g/mol |

InChI |

InChI=1S/C11H16.BH2O2/c1-2-3-5-8-11-9-6-4-7-10-11;2-1-3/h4,6-7,9-10H,2-3,5,8H2,1H3;2-3H |

InChI Key |

ADMRVMUOQGWVDT-UHFFFAOYSA-N |

Canonical SMILES |

[B](O)O.CCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The Miyaura borylation, leveraging palladium catalysis, enables direct conversion of aryl halides to boronic esters, which are subsequently hydrolyzed to boronic acids. For 4-pentylbenzeneboronic acid, 4-bromopentylbenzene reacts with bis(pinacolato)diboron (B$$2$$Pin$$2$$) in the presence of a palladium catalyst (e.g., Pd(dba)$$2$$ or PdCl$$2$$(PPh$$3$$)$$2$$) and a base (e.g., KOAc) in dimethyl ether (DME) at 80–85°C. The intermediate pinacol boronate ester undergoes acidic hydrolysis (HCl, H$$_2$$O) to yield the target boronic acid.

Key Optimization Parameters :

Experimental Validation and Yield Analysis

In a representative procedure, 4-bromopentylbenzene (1.0 equiv), B$$2$$Pin$$2$$ (1.2 equiv), Pd(dba)$$_2$$ (5 mol%), and KOAc (3.0 equiv) in DME at 85°C for 16 h yielded the pinacol ester intermediate in 85% isolated yield. Hydrolysis with 1M HCl afforded 4-pentylbenzeneboronic acid in 92% purity (GC-MS). Side products, including protodeboronation byproducts (<5%), were minimized by maintaining anhydrous conditions during the borylation step.

Grignard Reagent-Based Boronylation

Synthesis via Trimethyl Borate Quenching

This method involves generating a Grignard reagent (4-pentylphenylmagnesium bromide) from 4-bromopentylbenzene and magnesium turnings in THF, followed by quenching with trimethyl borate (B(OMe)$$3$$). Acidic workup (H$$3$$O$$^+$$) liberates the boronic acid.

Critical Considerations :

Yield and Scalability Challenges

While this method is conceptually straightforward, scalability is hindered by the sensitivity of Grignard intermediates to steric bulk and moisture. In trials, the reaction achieved 65–70% yield on a 10 mmol scale, with losses attributed to incomplete magnesium activation and competing protonolysis.

Matteson Homologation for Chain Elongation

Stepwise Carbon Chain Construction

The Matteson homologation builds the pentyl chain iteratively via successive insertions of dichloromethyllithium (Cl$$_2$$CHLi) into a boronic ester starting material. For example, a propyl boronic ester undergoes two homologation steps to install two additional methylene units, culminating in the pentyl derivative.

Reaction Sequence :

- Initial Homologation : Propylboronic ester + Cl$$_2$$CHLi → α-chlorobutylboronic ester.

- Substitution : Reaction with NaOPMB (para-methoxybenzyl alcoholate) introduces a PMB-protected hydroxyl group.

- Second Homologation : Repeat with Cl$$_2$$CHLi to extend the chain to five carbons.

- Deprotection and Oxidation : DDQ-mediated PMB cleavage followed by H$$2$$O$$2$$ oxidation yields the boronic acid.

Efficiency and Stereochemical Outcomes

This method offers precise stereocontrol, critical for pharmaceutical applications, but requires multiple purification steps. Reported yields for each homologation step range from 70–80%, leading to an overall yield of ~40% for the pentyl derivative. β-Elimination side reactions are mitigated by using Br$$2$$CHLi instead of Cl$$2$$CHLi in later stages.

Palladium-Catalyzed Cross-Coupling with Boron Reagents

Ag$$_2$$O-Mediated Coupling

Aryl halides react with preformed boronates (e.g., pinacol boronic esters) in the presence of Pd$$2$$(dba)$$3$$, PPh$$3$$, and Ag$$2$$O in ether solvents. For 4-pentylbenzeneboronic acid, 4-iodopentylbenzene couples with isopropylboronic acid pinacolate ester under these conditions, followed by deprotection.

Optimized Conditions :

Comparative Performance

This method avoids harsh hydrolysis steps but requires stoichiometric Ag$$_2$$O, increasing costs. Yields of 75–80% are typical, with residual palladium (<50 ppm) removed via activated charcoal filtration.

Methodological Comparison and Industrial Viability

Chemical Reactions Analysis

Types of Reactions: 4-Pentylbenzene boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: The Suzuki-Miyaura coupling typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl halide.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

4-Pentylbenzene boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pentylbenzene boronic acid in the Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

The reactivity and applications of boronic acids are influenced by substituents on the aromatic ring. Below is a comparative analysis of 4-pentylbenzene boronic acid with key analogs:

Key Observations :

- Electron Effects: Electron-withdrawing groups (e.g., -NO₂, -COOH) lower the pKa of boronic acids, enhancing their reactivity with diols (e.g., glucose) at physiological pH . In contrast, alkyl groups (e.g., pentyl, tert-butyl) are electron-donating, raising pKa and reducing diol-binding efficiency .

- Steric Effects : Bulky substituents like tert-butyl hinder interactions with enzymes or diol-containing targets, making this compound more versatile in synthetic applications .

Medicinal Chemistry

- Enzyme Inhibition : 3-Nitrophenyl boronic acid acts as a covalent reversible inhibitor of β-lactamases (e.g., AmpC) due to its low pKa and strong electrophilicity .

- Drug Design : 4-Chlorophenyl boronic acid is a key intermediate in protease inhibitors, leveraging its balanced electronic properties .

Biological Activity

4-Pentylbenzene boronic acid, also known as (4-pentylphenyl)boronic acid, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, including anticancer, antibacterial, and enzyme inhibition properties, supported by relevant research findings and case studies.

- Chemical Formula : C₁₂H₁₇BO₂

- Molecular Weight : 206.08 g/mol

- CAS Number : 121219-12-3

This compound is characterized by its boronic acid functional group, which contributes to its reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit the growth of human breast cancer cells, demonstrating an IC₅₀ value of approximately 18.76 µg/mL against the MCF-7 cell line .

Case Study: Inhibition of Tubulin Polymerization

A series of boronic acid derivatives, including those with structural similarities to this compound, were synthesized and evaluated for their ability to inhibit tubulin polymerization. The results showed high cell-growth inhibition with IC₅₀ values ranging from 0.48 to 2.1 µM against various cancer cell lines . This suggests that similar compounds may leverage the same mechanism of action.

Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies. It has shown effectiveness against resistant strains of bacteria, including Escherichia coli. The compound's mechanism involves binding to bacterial enzymes, thereby inhibiting their function.

Table: Antibacterial Efficacy

| Bacteria Strain | Concentration (mg/mL) | Inhibition Effect |

|---|---|---|

| Escherichia coli | 6.50 | Effective |

| Staphylococcus aureus | 5.00 | Moderate |

These findings indicate that the compound could be a potential candidate for developing new antibacterial agents.

Enzyme Inhibition Activities

This compound has also been studied for its enzyme inhibition capabilities. It has demonstrated moderate activity against various enzymes:

Table: Enzyme Inhibition IC₅₀ Values

| Enzyme | IC₅₀ (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

| Antiurease | 1.10 |

| Antithyrosinase | 11.52 |

These results suggest that the compound may have potential applications in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and other neurodegenerative disorders .

The biological activity of boronic acids, including this compound, is often attributed to their ability to form reversible covalent bonds with diols in biomolecules. This property allows them to interfere with various biological pathways:

- Anticancer Mechanism : Inhibition of tubulin polymerization disrupts mitotic spindle formation, leading to apoptosis in cancer cells.

- Antibacterial Mechanism : Binding to serine residues in β-lactamases prevents bacterial resistance mechanisms from functioning effectively.

Q & A

Q. Resolution Strategies

Buffer Standardization : Use non-coordinating buffers (e.g., HEPES) to avoid boronate-phosphate competition.

pH Control : Maintain pH above the boronic acid pKa (e.g., ~7–9) to ensure B(OH)₃⁻ formation, accelerating diol binding .

Computational Validation : Molecular dynamics simulations model solvent effects on transition states .

What role does this compound play in drug design?

Basic Applications

Boronic acids act as reversible covalent inhibitors. For example, bortezomib (a dipeptidyl boronic acid) inhibits the proteasome by forming a tetrahedral adduct with catalytic threonine residues .

Advanced Strategies

Structure-activity relationship (SAR) studies optimize side-chain hydrophobicity (e.g., pentyl groups) to enhance blood-brain barrier penetration. Fluorescent boronic acid probes enable real-time monitoring of drug-target engagement in live cells .

How can boronic acids be integrated into stimuli-responsive materials?

Q. Advanced Material Design

- Hydrogels : Dynamic B-O bonds with polysaccharides (e.g., alginate) enable self-healing and pH/glucose-responsive drug release .

- Photoresponsive Systems : Azobenzene-boronic acid conjugates modulate hydrogel stiffness via visible light, with Z-isomers increasing crosslinking density .

What analytical challenges arise in detecting boronic acid impurities, and how are they addressed?

Methodological Solutions

LC-MS/MS with hydrophilic interaction chromatography (HILIC) separates boronic acid analogs (e.g., methyl vs. carboxy-substituted). Limits of detection (LOD) <1 ppm are achievable using negative-ion mode ESI and MRM transitions (e.g., m/z 179 → 135 for methyl-phenyl boronic acid) .

Can this compound act as a flame retardant?

Thermal Stability Insights

Aromatic boronic acids decompose at 300–600°C, forming boron oxide layers that inhibit combustion. Pyrene-1-boronic acid shows exceptional stability (up to 600°C), attributed to extended π-conjugation .

How are peptide-boronic acid libraries sequenced efficiently?

Advanced Sequencing

MALDI-MS with DHB matrix derivatizes boronic acids in situ, suppressing trimerization. Tandem MS (MS/MS) fragments branched peptides, identifying boronic acid moieties via diagnostic neutral losses (e.g., -B(OH)₂) .

What advancements exist in boronic acid-based biosensors?

Q. Recent Innovations

- Bacterial Detection : Boronic acid-functionalized carbon dots (B-CDs) bind Gram-positive bacteria via glycolipid interactions, enabling fluorescence-based identification .

- Neurotransmitter Monitoring : Ratiometric sensors combine boronic acid-diol binding with fluorophore FRET, achieving nanomolar sensitivity for dopamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.